

An In-depth Technical Guide to Benzyl 3-aminopiperidine-1-carboxylate

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Compound of Interest

Compound Name: *Benzyl 3-aminopiperidine-1-carboxylate*

Cat. No.: *B1270856*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzyl 3-aminopiperidine-1-carboxylate**, a versatile building block in modern medicinal chemistry. This document details its chemical properties, synthesis, and significant role as a key intermediate in the development of therapeutic agents, particularly for neurological disorders and as a scaffold for Dipeptidyl Peptidase IV (DPP-IV) inhibitors.

Core Data Presentation

The molecular weight and other key quantitative data for **Benzyl 3-aminopiperidine-1-carboxylate** and its common variants are summarized in the table below for easy reference and comparison.

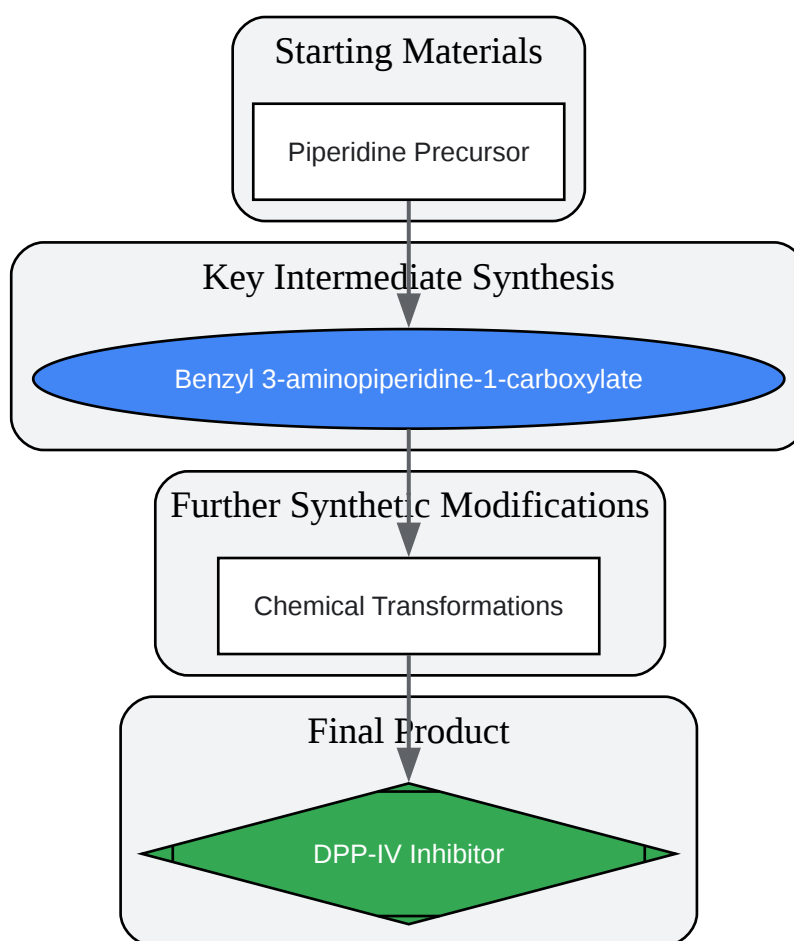
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Form |
|--|--------------|---|----------------------------|-----------------------|
| Benzyl 3-aminopiperidine-1-carboxylate | 711002-74-3 | C ₁₃ H ₁₈ N ₂ O ₂ | 234.29 | Racemic Mixture[1] |
| (S)-Benzyl 3-aminopiperidine-1-carboxylate | 876461-55-1 | C ₁₃ H ₁₈ N ₂ O ₂ | 234.29 | (S)-Enantiomer |
| (R)-Benzyl 3-aminopiperidine-1-carboxylate | 1044560-96-4 | C ₁₃ H ₁₈ N ₂ O ₂ | 234.29 | (R)-Enantiomer |
| Benzyl 3-aminopiperidine-1-carboxylate hydrochloride | 960541-42-8 | C ₁₃ H ₁₉ ClN ₂ O ₂ | 270.76 | Hydrochloride Salt[2] |

Role in Drug Discovery and Development

Benzyl 3-aminopiperidine-1-carboxylate serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. Its piperidine core is a common motif in many pharmaceuticals, and the presence of a protected amine and a carbamate allows for selective chemical modifications.

This compound is particularly significant in the development of drugs targeting neurological disorders.[1][3] It is also a key building block in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a class of drugs used in the management of type 2 diabetes.[4][5] The chiral nature of this intermediate is often essential for the stereospecific interactions required for therapeutic efficacy.

Below is a diagram illustrating the logical relationship of **Benzyl 3-aminopiperidine-1-carboxylate** as a key intermediate in the synthesis of DPP-IV inhibitors.



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Role as a Key Synthetic Intermediate

Experimental Protocols

While specific, detailed protocols for the synthesis of **Benzyl 3-aminopiperidine-1-carboxylate** can be proprietary, a general and plausible multi-step synthetic route can be inferred from the literature for related 3-aminopiperidine derivatives.[6] The following represents a feasible experimental protocol for the preparation of racemic **Benzyl 3-aminopiperidine-1-carboxylate**.

Synthesis of Racemic Benzyl 3-aminopiperidine-1-carboxylate

This synthesis can be conceptualized in a two-step process starting from a suitable piperidine precursor, such as 1-Boc-3-aminopiperidine.

Step 1: Boc Deprotection of 1-Boc-3-aminopiperidine

- Materials: 1-Boc-3-aminopiperidine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
- Procedure:
 - Dissolve 1-Boc-3-aminopiperidine in dichloromethane.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add trifluoroacetic acid dropwise to the stirred solution.
 - Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
 - The crude 3-aminopiperidine TFA salt is then neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 3-aminopiperidine.

Step 2: N-Carbobenzyloxy (Cbz) Protection

- Materials: Crude 3-aminopiperidine from Step 1, Benzyl chloroformate (Cbz-Cl), a suitable base (e.g., triethylamine or sodium bicarbonate), and a solvent (e.g., dichloromethane or a biphasic system with water).
- Procedure:
 - Dissolve the crude 3-aminopiperidine in the chosen solvent.

- Cool the solution to 0 °C.
- Add the base to the solution.
- Slowly add benzyl chloroformate dropwise while maintaining the temperature at 0 °C.
- Allow the reaction to stir at room temperature for several hours to overnight.
- Monitor the reaction by TLC.
- Upon completion, quench the reaction with water and separate the organic layer.
- Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure racemic **Benzyl 3-aminopiperidine-1-carboxylate**.

For the synthesis of the enantiomerically pure forms, an enantioselective synthesis or chiral resolution of the racemic mixture would be required. The hydrochloride salt can be prepared by treating the free base with a solution of hydrogen chloride in a suitable organic solvent.

The following diagram outlines a general workflow for a typical chemical synthesis experiment.



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General Synthetic Workflow

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